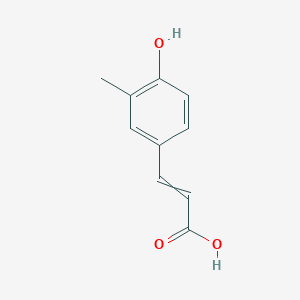

3-Methyl-4-hydroxycinnamic acid

Übersicht

Beschreibung

3-Methyl-4-hydroxycinnamic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

3-Methyl-4-hydroxycinnamic acid exhibits a range of pharmacological properties that make it a candidate for therapeutic applications.

Antioxidant Activity

The compound is recognized for its potent antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has implications in aging and various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property is particularly valuable in developing natural preservatives for food and as a potential treatment for infections .

Cancer Treatment

Studies have shown that derivatives of hydroxycinnamic acids, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involve the modulation of cell signaling pathways related to cell survival and proliferation .

Cosmetic Applications

This compound is increasingly used in cosmetic formulations due to its beneficial effects on skin health.

Skin Conditioning

The compound serves as an effective skin-conditioning agent, enhancing moisture retention and improving skin texture. Its inclusion in creams and lotions is aimed at providing hydration and nourishment to the skin .

UV Protection

As a natural UV filter, this compound helps protect the skin from harmful UV radiation, thereby reducing the risk of photoaging and skin cancers. Its incorporation into sunscreens is supported by its ability to absorb UV light effectively .

Anti-aging Properties

Research highlights its potential in combating skin aging by promoting collagen synthesis and reducing oxidative damage, making it a valuable ingredient in anti-aging products .

Food Industry Applications

The food industry has recognized the potential of this compound as a natural additive.

Food Preservation

Due to its antioxidant and antimicrobial properties, this compound is used as a natural preservative to extend the shelf life of food products. It helps prevent spoilage by inhibiting microbial growth while maintaining food quality .

Nutraceuticals

As a nutraceutical component, this compound is included in dietary supplements aimed at enhancing health through its antioxidant effects and potential health benefits related to metabolic diseases .

Case Studies

Analyse Chemischer Reaktionen

Antioxidant Activity

3-Methyl-4-hydroxycinnamic acid exhibits significant antioxidant properties due to its ability to scavenge free radicals. The mechanism primarily involves the donation of electrons from its phenolic hydroxyl group, stabilizing reactive species. The antioxidant activity can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower SC50 values indicate higher scavenging capacity.

| Compound | SC50 (μM) |

|---|---|

| Ascorbic Acid (Reference) | <20 |

| This compound | X (to be determined) |

The specific SC50 value for this compound needs to be established through experimental assays.

Polymerization Reactions

Under certain conditions, particularly at elevated temperatures, this compound can undergo polymerization. This process often results in the formation of dimeric or oligomeric products, which can have different properties compared to the monomeric form. For example, reaction conditions leading to polymerization can yield products with enhanced thermal stability and altered biological activities.

Reaction with Methylglyoxal

Research has shown that compounds like methylglyoxal can interact with phenolic acids such as this compound, influencing oxidative stress markers within cells. This interaction may lead to protective effects against cellular damage caused by oxidative stress .

Decarboxylation Mechanism

The decarboxylation of hydroxycinnamic acids typically follows a mechanism where an electron pair from an amino group abstracts a proton from the carboxylic acid group, facilitating the release of carbon dioxide and formation of vinyl derivatives. This process is critical for producing various derivatives that exhibit enhanced biological activity.

Antioxidant Mechanism

The antioxidant action of this compound can be explained through several mechanisms:

-

Hydrogen Atom Transfer (HAT) : The compound donates hydrogen atoms to free radicals.

-

Single Electron Transfer (SET) : It may also participate in electron transfer reactions that stabilize free radicals.

Health Benefits

Due to its antioxidant properties, this compound is being investigated for its potential health benefits, including:

-

Protection against oxidative damage

-

Anti-inflammatory effects

-

Possible roles in cancer prevention

Eigenschaften

Molekularformel |

C10H10O3 |

|---|---|

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H10O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) |

InChI-Schlüssel |

NBGWMNZWLGXONC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C=CC(=O)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.